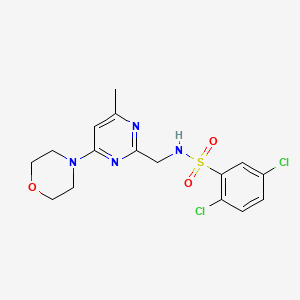

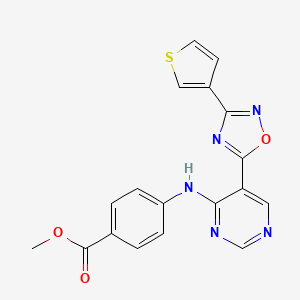

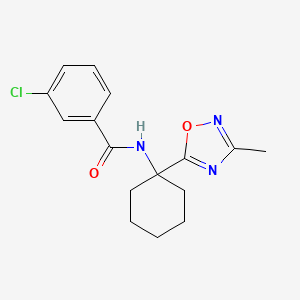

1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a pyridazine derivative. Pyridazine is a basic heterocyclic organic compound with the molecular formula (CH)4N2. It contains a six-membered ring with two adjacent nitrogen atoms. It is a colorless liquid with a boiling point of 208 °C. It is soluble in water and most organic solvents .

Molecular Structure Analysis

The molecular structure of this compound likely includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The presence of the carbonyl group (-C=O) and the amide group (-CONH2) suggest that this compound may exhibit resonance, which could stabilize the molecule .Chemical Reactions Analysis

Pyridazine derivatives are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Given the presence of polar functional groups in this compound, it is likely to have some degree of solubility in polar solvents. The exact physical and chemical properties would need to be determined experimentally .Scientific Research Applications

Structural and Tautomeric Analysis

The solid-state structure and tautomeric form of a related compound, (Z)-4-[5-(2,6-difluorobenzyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridin-3-yl]-4-hydroxy-2-oxo-N-(2-oxopyrrolidin-1-yl)but-3-enamide, have been elucidated through single-crystal X-ray crystallography. This study revealed the presence of strong and weak intramolecular hydrogen bonds, providing insights into the electron distribution and electrostatic properties of the molecule, which could be analogous to 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide (Bacsa et al., 2013).

Anticancer and Antibacterial Potential

Schiff base ligands derived from hydrazone and their transition metal complexes, including copper(II), nickel(II), and cobalt(III), have shown significant anticancer and antibacterial activities. These findings suggest the potential utility of 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide in similar applications due to its structural resemblance (Fekri et al., 2019).

Antibacterial Activity of Derivatives

Novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives have exhibited potent antibacterial activity, particularly against quinolone-resistant Gram-positive clinical isolates. This suggests that derivatives of 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide might also possess similar antibacterial properties (Asahina et al., 2008).

Anti-Lung Cancer Activity

A novel fluoro-substituted benzo[b]pyran demonstrated anti-lung cancer activity, suggesting the potential for fluoro-substituted compounds like 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide to be utilized in cancer research and therapy (Hammam et al., 2005).

Antimicrobial Activities of Triazole Derivatives

The synthesis and antimicrobial evaluation of 1,2,4-triazoles and their derivatives have shown promising results. Given the structural similarity, 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide could be explored for similar antimicrobial properties (Bayrak et al., 2009).

Future Directions

properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-6-oxo-N-(pyridin-2-ylmethyl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O2/c19-14-5-3-4-13(10-14)12-23-17(24)8-7-16(22-23)18(25)21-11-15-6-1-2-9-20-15/h1-10H,11-12H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZCNBQMQMFMDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Tert-butyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2986603.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2986605.png)

![1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid](/img/structure/B2986606.png)

![N-(5-{[4-cyano-2-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2986613.png)

![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide](/img/structure/B2986616.png)